molecular formula C12H10ClN3O4 B2444898 dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 129748-78-3

dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2444898
CAS No.: 129748-78-3
M. Wt: 295.68
InChI Key: GMWRBFGYDOPWRV-UHFFFAOYSA-N
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Description

Dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a chemical compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a chlorophenyl group and two ester groups attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The specific synthetic route may involve the following steps:

  • Preparation of the azide precursor: This can be achieved by reacting 4-chlorophenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the azide.
  • Preparation of the alkyne precursor: This involves the synthesis of dimethyl acetylenedicarboxylate.
  • Cycloaddition reaction: The azide and alkyne precursors are reacted under copper(I) catalysis to form the triazole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the ester groups can influence its solubility and bioavailability.

Comparison with Similar Compounds

Dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can be compared with other similar compounds, such as:

    Dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    Dimethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: The presence of a methyl group instead of chlorine can influence the compound’s chemical properties and interactions.

    Dimethyl 1-(4-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: The nitro group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

dimethyl 1-(4-chlorophenyl)triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O4/c1-19-11(17)9-10(12(18)20-2)16(15-14-9)8-5-3-7(13)4-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWRBFGYDOPWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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